molecular formula C21H16ClN3OS B2988524 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide CAS No. 896018-36-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide

Cat. No.: B2988524
CAS No.: 896018-36-3
M. Wt: 393.89
InChI Key: NHBMDBLDJNYCSF-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C21H16ClN3OS and its molecular weight is 393.89. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide, which were evaluated for antitumor activity against various human tumor cell lines. Among the tested compounds, some showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Agents

  • Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of this compound with significant antibacterial activity. These compounds were elucidated using various spectroscopic methods and were found effective against certain bacteria (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Corrosion Inhibition

  • Rouifi et al. (2020) studied the inhibitory properties of certain benzimidazole derivatives, including those similar to this compound, for carbon steel in an acidic solution. The compounds exhibited high inhibition efficiency, suggesting their potential as corrosion inhibitors (Rouifi et al., 2020).

Drug Precursors

  • Duran and Canbaz (2013) reported the synthesis of drug precursors using derivatives of this compound. They determined the acidity constants of these acetamide derivatives via spectroscopic studies, indicating their potential in drug development (Duran & Canbaz, 2013).

Antifungal Agents

  • Gullapelli, Thupurani, and Brahmeshwari (2014) synthesized compounds from 2-(4-aminophenyl) benzimidazole and evaluated them for antifungal activity, demonstrating the potential of these derivatives in treating fungal infections (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Quantum Mechanical Studies

  • Fahim and Ismael (2019) conducted quantum mechanical studies on derivatives of 2-bromo-N-(phenylsulfonyl)acetamide, including 1H-benzo[d]imidazol-2-yl)thio derivatives. These studies correlate experimental and theoretical calculations, advancing understanding in chemical synthesis (Fahim & Ismael, 2019).

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-14-9-11-15(12-10-14)27-13-20(26)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBMDBLDJNYCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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